molecular formula C10H9BrN2 B8480236 3-bromo-N-methylquinolin-8-amine

3-bromo-N-methylquinolin-8-amine

Cat. No. B8480236
M. Wt: 237.10 g/mol
InChI Key: FXGDBXHFVFSYJL-UHFFFAOYSA-N
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Patent
US08895585B2

Procedure details

A DMF (2 ml) solution containing 3-bromoquinolin-8-amine (223 mg), dimethyl sulfate (189 mg), potassium carbonate (415 mg), and sodium iodide (20 mg) were added to a tube and the tube was sealed, followed by stirring at 95° C. for 17 hours. The reaction solution was cooled to room temperature, ethyl acetate was added, an insoluble precipitate was removed, and the organic layer was washed with 1M hydrochloric acid, water, and saturated saline. Subsequently, the organic layer was dried over anhydrous sodium sulfate, the solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=0:1 to 1:1), and a yellow solid of 3-bromo-N-methylquinolin-8-amine (52 mg) was thus obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step Two
Quantity
189 mg
Type
reactant
Reaction Step Two
Quantity
415 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[NH2:12].S(OC)(O[CH3:17])(=O)=O.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>C(OCC)(=O)C.CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[NH:12][CH3:17] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
223 mg
Type
reactant
Smiles
BrC=1C=NC2=C(C=CC=C2C1)N
Name
Quantity
189 mg
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
415 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
by stirring at 95° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to a tube
CUSTOM
Type
CUSTOM
Details
the tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
an insoluble precipitate was removed
WASH
Type
WASH
Details
the organic layer was washed with 1M hydrochloric acid, water, and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Subsequently, the organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=0:1 to 1:1)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC=1C=NC2=C(C=CC=C2C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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